n-Hexylpropanamide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Hexylpropanamide, can be synthesized through the reaction of hexylamine with propanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of propanamide, N-hexyl-, may involve the continuous flow process where hexylamine and propanoic acid are fed into a reactor along with a dehydrating agent. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: n-Hexylpropanamide, undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, propanamide, N-hexyl-, can be hydrolyzed to yield hexylamine and propanoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkoxides or amines under appropriate conditions.

Major Products Formed:

Hydrolysis: Hexylamine and propanoic acid.

Reduction: Hexylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

n-Hexylpropanamide, has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Mechanism of Action

The mechanism of action of propanamide, N-hexyl-, involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Propanamide: The parent compound without the hexyl group.

N-methylpropanamide: A similar compound with a methyl group instead of a hexyl group.

N-ethylpropanamide: A similar compound with an ethyl group instead of a hexyl group.

Comparison: n-Hexylpropanamide, is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous .

Biological Activity

n-Hexylpropanamide, a compound belonging to the class of amides, has garnered interest in recent years due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and potential applications based on diverse scientific studies.

1. Chemical Structure and Properties

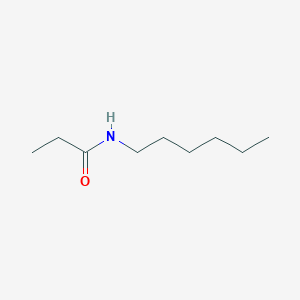

This compound is characterized by its amide functional group, which is known for its role in various biological activities. The molecular structure can be represented as follows:

- Chemical Formula : C₈H₁₉NO

- Molecular Weight : 157.25 g/mol

-

Structural Representation :

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of hexylamine with propanoyl chloride or through the amidation of hexanoic acid with propanamine. The reaction conditions can vary, but generally include:

- Reagents : Hexylamine, Propanoyl chloride

- Conditions : Reflux in an organic solvent (e.g., dichloromethane) under inert atmosphere.

3.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antibacterial agents, especially in light of growing antibiotic resistance.

3.2 Anti-inflammatory Activity

In vivo studies have indicated that this compound possesses anti-inflammatory properties. A notable case study involved the administration of the compound in animal models subjected to induced inflammation. The results showed a significant reduction in inflammatory markers such as IL-6 and TNF-α, suggesting its potential as an anti-inflammatory therapeutic agent.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in inflammation and bacterial resistance. Preliminary research indicates that it may modulate the expression of genes related to inflammatory responses.

5. Future Directions and Applications

Given its promising biological activities, further research into this compound could lead to:

- Development of novel antibacterial formulations.

- Exploration as a therapeutic agent for inflammatory diseases.

- Investigation into its pharmacokinetics and safety profile for potential clinical applications.

Properties

IUPAC Name |

N-hexylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-3-5-6-7-8-10-9(11)4-2/h3-8H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNFFHLXDXOSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333721 | |

| Record name | Propanamide, N-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10264-24-1 | |

| Record name | N-Hexylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10264-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.